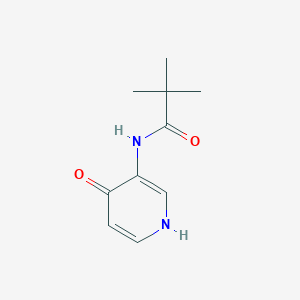

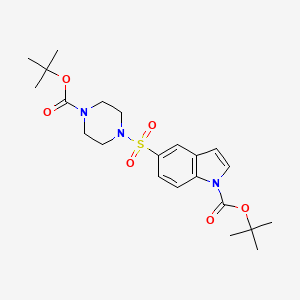

tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

説明

The compound tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a chemical entity that appears to be a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a tert-butyl group, a nitroanilino moiety, and a tetrahydro-1(2H)-pyridinecarboxylate structure. This compound is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives with tert-butyl groups has been explored in various studies. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been developed, which involves regioselective addition of t-Bu2Mg to TIPS-activated pyridines followed by microwave-assisted aromatization . Additionally, the synthesis of tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been reported, which could be related to the synthesis of the compound . Although the exact synthesis of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate would include a pyridine ring, which is a six-membered ring with one nitrogen atom. The tert-butyl group is a bulky substituent that can influence the reactivity and steric profile of the molecule. The nitroanilino group is an electron-withdrawing group that can affect the electronic properties of the compound. The tetrahydro-1(2H)-pyridinecarboxylate portion indicates a partially saturated pyridine ring with a carboxylate ester functionality.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate. However, the presence of functional groups such as the nitro group and the ester could allow for various chemical transformations. For example, the nitro group could undergo reduction to an amine, and the ester could be hydrolyzed to a carboxylic acid or reacted with nucleophiles . The tert-butyl group is generally inert under mild reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate can be inferred from the properties of similar compounds. The tert-butyl group is known to impart steric bulk, which can influence solubility and boiling points . The nitro group is a strong electron-withdrawing group, which could affect the acidity of the molecule and its ability to participate in electrophilic aromatic substitution reactions . The pyridine ring, being aromatic, contributes to the compound's stability and potential reactivity with nucleophiles . The carboxylate ester is a polar functional group that can engage in hydrogen bonding and other dipole-dipole interactions, influencing the compound's solubility and melting point .

科学的研究の応用

Synthesis and Chemical Transformations

- Chemical Synthesis : A study by Wustrow and Wise (1991) focused on the coupling of arylboronic acids with a partially reduced pyridine derivative, including tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

- Kinetics of Proton Transfer : Petrov et al. (2013) studied the acid-base interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and nitrogen-containing bases, revealing the intricate dynamics of proton transfer processes (Petrov et al., 2013).

Synthesis and Application in Polymer Science

- Polymer Synthesis : Lu et al. (2014) synthesized aromatic diamine monomers with tert-butyl substituents, such as 4-[(4'-tert-butyl)phenyl]-2,6-bis(4-aminophenyl)pyridine, demonstrating their application in creating poly(pyridine-imides) with excellent thermal stability and fluorescent properties (Lu et al., 2014).

Biochemical Research and Drug Synthesis

- Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Paramagnetic Ligands and Nitroxides

- Paramagnetic Ligands : Kawakami et al. (2016) studied 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) and demonstrated its ability to form complexes with diamagnetic ions, showing its application as a tridentate triplet ligand (Kawakami et al., 2016).

Oxidations and Catalysis

- Catalytic Oxidation : Ratnikov et al. (2011) detailed the use of dirhodium caprolactamate for oxidizing phenols and anilines, involving tert-butylperoxy radicals. This process highlights the catalytic applications of tert-butyl derivatives in organic synthesis (Ratnikov et al., 2011).

特性

IUPAC Name |

tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTFWZONKMNENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621763 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

CAS RN |

333986-61-1 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)